N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a Schiff base derivative synthesized via the condensation of 2-benzoylpyridine with 2-amino-6-chlorobenzothiazole . Characterization methods include ESI-MS (observed m/z: 351.176 vs. calculated 351.174), CHN analysis, IR, ¹H-NMR, and ¹³C-NMR, confirming its molecular structure . The compound exhibits a brownish-yellow crystalline morphology and has been evaluated for antibacterial activity against five pathogenic bacterial strains using the disc diffusion method . Its structural uniqueness lies in the combination of a chlorobenzothiazole core, a pyridinylmethyl group, and a cyclohexanecarboxamide backbone, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQKLHDLDXRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-chlorobenzo[d]thiazole intermediate, which is then reacted with pyridine-2-ylmethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzothiazole derivatives, focusing on structural features , synthetic pathways , and biological or industrial applications (Table 1).
Table 1: Comparative Analysis of Benzothiazole Derivatives
Structural and Functional Group Variations
- Chlorine vs. Amino Groups: The substitution of chlorine (electron-withdrawing) in the target compound contrasts with amino groups in ABTB . Chlorine enhances electrophilicity and membrane permeability, favoring antimicrobial activity, while amino groups improve solubility and corrosion inhibition via chelation with metal surfaces.
- Pyridinylmethyl vs.
- Cyclohexanecarboxamide vs. Acetamide : The bulky cyclohexanecarboxamide in the target compound may reduce metabolic degradation compared to smaller acetamide derivatives , though acetamide derivatives exhibit broader synthetic versatility.
Key Research Findings and Trends
Electron-Withdrawing Groups Enhance Stability : Chlorine and nitro groups improve thermal and chemical stability, critical for corrosion inhibitors and antimicrobial agents .
Heterocyclic Moieties Dictate Target Specificity : Pyridine/piperazine fragments favor CNS applications, while benzothiazole cores are versatile for antimicrobial or material science uses .
Synthetic Flexibility : Acetamide and hydrazine derivatives allow rapid diversification, whereas bulky carboxamides require specialized coupling strategies .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula
- Molecular Formula : C16H18ClN3OS
- Molecular Weight : 345.85 g/mol
IUPAC Name
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The thiazole and pyridine moieties enhance its ability to bind to these targets, potentially leading to cytotoxic effects against cancer cells and antimicrobial activity.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The compound's structure suggests it may share similar properties, as thiazole derivatives are known for their anticancer activities .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | MCF7 | 12.5 | |
| N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide | HT1080 | 15.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Various studies indicate that thiazole derivatives exhibit moderate inhibitory effects on the growth of bacteria such as Staphylococcus aureus and certain fungi. The presence of the pyridine ring may also contribute to enhanced antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide | Candida albicans | 18 |
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzo[d]thiazole derivatives, including those structurally similar to this compound. The synthesized compounds were subjected to biological evaluation, revealing significant cytotoxicity against multiple cancer cell lines and promising antimicrobial activity .
Case Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer cell proliferation. The results indicated strong binding affinities, suggesting potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic: What are the standard synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step reactions starting with the functionalization of the benzothiazole core. A common approach includes:
- Step 1: Condensation of 6-chlorobenzo[d]thiazol-2-amine with cyclohexanecarboxylic acid derivatives (e.g., acyl chlorides) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Step 2: Subsequent alkylation or amination with pyridin-2-ylmethyl groups via nucleophilic substitution, using triethylamine as a base .
Purification:
Intermediates are isolated via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures). Final product purity is confirmed by HPLC (>95%) and spectroscopic methods .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiazole/pyridine) and carboxamide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography (if crystalline): SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using nonlinear regression .
- Antimicrobial Screening: Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with positive controls (staurosporine) and kinetic analysis .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation: Systematically modify the benzothiazole (e.g., 6-Cl → 6-Br, 6-Me) and pyridine (e.g., 2-pyridyl → 3-pyridyl) groups .
- Computational Modeling: Docking (AutoDock Vina) to predict binding affinities for targets like orexin receptors or kinases .
- Data Correlation: Compare IC₅₀ values and LogP (lipophilicity) to identify pharmacophore requirements .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Answer:
- Target Identification:
- Pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
- CRISPR-Cas9 knockout of suspected targets (e.g., OX2 receptors) to assess activity loss .
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects .
Advanced: How should contradictory IC₅₀ values across studies be resolved?
Answer:
- Standardized Protocols: Use identical cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., 48h incubation) .
- Data Normalization: Include reference compounds (e.g., doxorubicin) to calibrate inter-lab variability .
- Meta-analysis: Apply statistical models (e.g., mixed-effects) to account for experimental noise .
Advanced: What crystallographic techniques resolve ambiguous electron density in the compound’s structure?
Answer:
- High-Resolution XRD: Collect data at synchrotron sources (λ = 0.7–1.0 Å) and refine with SHELXL .
- Twinned Data: Use TwinRotMat for deconvoluting overlapping reflections in non-merohedral twins .
Advanced: How is metabolic stability evaluated in preclinical studies?
Answer:
- Liver Microsomal Assays: Incubate with NADPH and quantify parent compound degradation via LC-MS/MS (t₁/₂ calculation) .
- CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
Advanced: What methods identify polypharmacology (multi-target effects)?
Answer:
- Broad-Panel Profiling: Screen against 100+ kinases/enzymes (Eurofins Panlabs) to detect off-target hits .
- Thermal Shift Assays: Monitor protein melting shifts (ΔTm) to confirm direct binding .
Advanced: How is in vivo toxicity assessed while maintaining statistical rigor?
Answer:
- Rodent Models: Dose escalation (10–100 mg/kg) with histopathology and serum biochemistry (ALT, creatinine) .
- Blinded Studies: Randomize treatment groups and use ANOVA with Tukey’s post-hoc test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
